molecular formula C16H16ClN3O3 B5717523 N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5717523
M. Wt: 333.77 g/mol
InChI Key: LMRDPNXXVGPGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide, also known as CPN or CPN-Im, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPN-Im belongs to the class of pyridinecarboximidamides, which are known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im is not fully understood. However, studies suggest that it may act through multiple pathways. It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the activity of MMPs and reduce the invasion and metastasis of cancer cells. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im has been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im has several advantages for lab experiments. It is easy to synthesize and has good stability. It has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im is not water-soluble, which may limit its use in certain experiments. It also has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im. One area of research is to further elucidate its mechanism of action. This will help to identify potential targets for therapeutic intervention. Another area of research is to optimize its pharmacokinetic properties, such as improving its bioavailability and water solubility. This will help to improve its effectiveness in vivo. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im can also be studied for its potential use in combination therapy with other anti-cancer drugs. Finally, N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im can be studied for its potential use in other diseases such as autoimmune diseases and viral infections.

Synthesis Methods

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im can be synthesized through a multi-step reaction process, starting from commercially available 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride using thionyl chloride. The resulting compound is then reacted with 2-(4-chlorophenoxy)-2-methylpropanoic acid in the presence of triethylamine to yield the desired intermediate. The final step involves the reaction of the intermediate with guanidine carbonate to form N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im.

Scientific Research Applications

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory properties. Studies have shown that N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Another area of research is its anti-cancer properties. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide-Im has been shown to inhibit the growth of cancer cells in vitro and in vivo, and induce apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-16(2,22-12-8-6-11(17)7-9-12)15(21)23-20-14(18)13-5-3-4-10-19-13/h3-10H,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDPNXXVGPGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate

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